![molecular formula C16H17NO B5655558 N-2-biphenylylbutanamide](/img/structure/B5655558.png)
N-2-biphenylylbutanamide
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Overview
Description
N-2-biphenylylbutanamide is a chemical compound that can be synthesized and analyzed for various properties, including molecular structure, chemical reactions, and physical and chemical properties. Research in this area contributes to the broader field of organic chemistry and materials science, providing insights into the compound's potential applications and behaviors.
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, involves condensation reactions and the transformation of intermediate compounds, showcasing a method that could potentially be adapted for N-2-biphenylylbutanamide (Song Hong-rui, 2009).
Molecular Structure Analysis
Molecular complexes of related compounds, such as 2‐[4‐(dimethylamino)phenylimino]‐3‐oxo‐N‐phenylbutanamide, reveal hydrogen bond and π-π * interactions, which are crucial for understanding the molecular structure and potential reactivity of N-2-biphenylylbutanamide (K. Lewiński et al., 1993).
Chemical Reactions and Properties
Metal-free oxidative arylmethylation cascades, as demonstrated in the synthesis of 2,2-disubstituted-N-arylbutanamides, provide insight into the types of chemical reactions that compounds like N-2-biphenylylbutanamide might undergo, contributing to a deeper understanding of its chemical properties (Fang-Lin Tan et al., 2016).
Physical Properties Analysis
The study of related compounds, such as 4-hydroxy-3-phenylbutanamide monohydrate, through X-ray crystallography, provides valuable data on the physical properties, including molecular conformation and crystal packing, which are essential for predicting the behavior of N-2-biphenylylbutanamide in different conditions (M. Soriano-garcia et al., 1984).
Chemical Properties Analysis
Research on compounds like N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide provides a foundation for understanding the chemical properties of N-2-biphenylylbutanamide, such as reactivity and stability under various conditions (K. Manojkumar et al., 2013).
properties
IUPAC Name |
N-(2-phenylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-8-16(18)17-15-12-7-6-11-14(15)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADRVYGTNLXARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)butanamide |
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